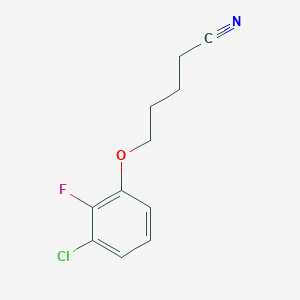

5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile

Beschreibung

5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with a 3-chloro-2-fluoro-phenoxy group. This structure confers unique physicochemical properties, such as moderate polarity and stability under standard conditions. The compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, particularly as an intermediate for developing bioactive molecules. Its synthesis involves nucleophilic substitution reactions, where the phenoxy group is introduced via coupling of halogenated phenols with pentanenitrile derivatives. According to CymitQuimica, the compound has been listed as a discontinued product, suggesting challenges in large-scale synthesis or niche applications .

Eigenschaften

IUPAC Name |

5-(3-chloro-2-fluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO/c12-9-5-4-6-10(11(9)13)15-8-3-1-2-7-14/h4-6H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLMYMXVUCBKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)OCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile typically involves multiple steps. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a phenol derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Nitration: The acylated product is then subjected to nitration using a nitrating agent like nitric acid or a mixture of nitric and sulfuric acids.

Reduction: The nitro group is reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine is then converted to the desired nitrile group through a substitution reaction with a suitable reagent like cyanogen bromide.

Industrial Production Methods

Industrial production of 5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro substituents can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenoxy ring can influence the compound’s reactivity and binding affinity to biological targets. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

5-(3-(Trifluoromethyl)phenoxy)pentanenitrile (10f)

- Structure: Substitutes the chloro-fluoro-phenyl group with a trifluoromethyl-phenoxy moiety.

- Properties : Enhanced electron-withdrawing effects from the trifluoromethyl group increase electrophilicity, improving reactivity in SN2 reactions.

- Applications: Used as a precursor in antiplasmodial drug candidates, demonstrating superior metabolic stability compared to non-fluorinated analogs .

- Key Data: HRMS (ESI): [M + Na]+ 216.0809 (C11H12FNONa requires 216.0803) .

2-(2-Fluoro-5-methoxyphenyl)acetonitrile

- Structure : Shorter carbon chain (acetonitrile) with fluoro-methoxy substitution.

- Properties : Higher volatility and lower molecular weight (165.16 g/mol) compared to the pentanenitrile analog.

- Applications : Intermediate in agrochemical synthesis; >97% purity (GC) with CAS RN 672931-28-1 .

Nitriles with Heteroatom Substituents

5-(Methylthio)pentanenitrile

- Structure: Methylthio (-SMe) group replaces the phenoxy substituent.

- Properties : Sulfur-containing nitriles exhibit distinct odor profiles (OAV > 9.2) due to thioether degradation products.

- Applications: Key odorant in thermally processed rapeseed oil; formed via glucosinolate degradation at 150–180°C .

5-(Dimethylamino)-2-phenyl-2-[2-(phenylsulfanyl)ethyl]pentanenitrile hydrochloride

- Structure: Complex substitution with dimethylamino and phenylsulfanyl groups.

- Properties : Enhanced water solubility due to the hydrochloride salt form.

- Applications : Investigated in neuropharmacology for modulating neurotransmitter receptors (CAS 41932-68-7) .

Radiolabeled and Biomedical Nitriles

5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile

- Structure : Fluorine-18 radiolabeled pentanenitrile with bis-hydroxyphenyl groups.

- Properties : High selectivity for estrogen receptor beta (ERβ) (Ki < 1 nM).

- Applications : PET imaging agent for breast cancer; superior tumor-to-background ratio compared to 16α-[18F]fluoro-17β-estradiol .

Data Tables

Table 1: Physicochemical and Functional Comparison

Table 2: Thermal Stability and Reactivity

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., -CF3, -Cl) enhance electrophilicity, making nitriles more reactive in cross-coupling reactions .

- Biological Activity: Fluorinated nitriles exhibit improved pharmacokinetics, such as blood-brain barrier penetration, compared to non-halogenated analogs .

- Industrial Relevance: Discontinuation of 5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile highlights the need for scalable synthesis routes for halogenated nitriles .

Biologische Aktivität

5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile is a chemical compound that has garnered interest in various fields, particularly in agriculture and pharmaceuticals due to its unique biological activity. This article explores the compound's synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C₁₁H₁₁ClFNO

- Molecular Weight : 227.66 g/mol

- Structure : The compound features a pentanenitrile chain linked to a phenoxy group with chlorine and fluorine substituents, enhancing its biological activity.

Synthesis

The synthesis of 5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile typically involves several steps:

- Formation of the Phenoxy Group : Chlorination and fluorination of phenolic compounds.

- Nitrile Formation : Reaction of the phenoxy compound with appropriate nitriles under controlled conditions.

- Purification : Techniques such as crystallization or chromatography are employed to achieve the desired purity level.

Biological Activity

Research indicates that 5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile exhibits significant biological activity, particularly as an insecticide. Its efficacy against agricultural pests has been documented in various studies.

Insecticidal Activity

- Target Pests : Effective against the two-spotted spider mite (Tetranychus urticae) and brown planthopper (Nilaparvata lugens).

- Mechanism of Action : The halogenated structure enhances binding affinity to pest neuroreceptors, disrupting normal physiological functions.

Case Studies

-

Study on Efficacy Against Mites :

- Objective : Evaluate the insecticidal properties against Tetranychus urticae.

- Methodology : Field trials were conducted comparing this compound with standard insecticides.

- Results : Showed a significant reduction in mite populations, with a higher efficacy rate compared to control groups.

-

Impact on Non-target Organisms :

- Objective : Assess the environmental impact on beneficial insects.

- Findings : While effective against target pests, studies indicated minimal impact on pollinators at recommended application rates, suggesting a favorable safety profile for integrated pest management.

The biological activity of 5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile is attributed to its ability to interact with specific molecular targets:

- Halogen Bonding : The chlorine and fluorine atoms form halogen bonds with electron-rich sites on target molecules, influencing their biological properties.

- Receptor Interaction : The compound may inhibit certain enzymes involved in neurotransmission within pests, leading to paralysis and death.

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of 5-(3-Chloro-2-fluoro-phenoxy)pentanenitrile:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(2-Chloro-4-fluorophenoxy)pentanenitrile | C₁₁H₁₁ClFNO | Variation in halogen positioning affects bioactivity |

| 5-(4-Bromo-2-fluorophenoxy)pentanenitrile | C₁₁H₁₁BrFNO | Bromine substitution may alter solubility |

| 5-(4-Chloro-3-fluorophenoxy)pentanenitrile | C₁₁H₁₁ClFNO | Different fluorine positioning could impact efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.